![molecular formula C19H26N6O2 B5502391 9-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5502391.png)
9-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones has been explored in the context of antihypertensive screening, where compounds with various substituents on the spirolactam ring demonstrate significant activity (Clark et al., 1983). Moreover, a divergent synthesis approach has been described for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones, highlighting the key step as an efficient Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor (Yang et al., 2008).
Molecular Structure Analysis
The structural elucidation of diazaspiro[5.5]undecane derivatives and their substituted versions has been a subject of interest. For instance, the crystal structure of certain derivatives has been determined, confirming their molecular framework and providing insights into their stereochemistry and conformation (Zeng et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving 3,9-diazaspiro[5.5]undecane derivatives often utilize intramolecular spirocyclization techniques. This method allows for the construction of diazaspiro[5.5]undecane derivatives through the activation of pyridine rings, followed by intramolecular addition under specific conditions (Parameswarappa & Pigge, 2011).
Physical Properties Analysis
The physical properties of diazaspiro[5.5]undecane derivatives, including solvatochromic behavior and fluorescence quantum yield, have been investigated. Studies have shown that the Stokes shift of these compounds increases with the polarity of solvents, suggesting their potential utility in photophysical applications (Aggarwal & Khurana, 2015).
Wissenschaftliche Forschungsanwendungen
Antihypertensive Applications
Research on 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, a related class of compounds, has shown significant potential in the treatment of hypertension. The studies have demonstrated that certain substitutions on the spirolactam ring can lead to compounds with potent antihypertensive properties, primarily through peripheral alpha 1-adrenoceptor blockade. This suggests a potential pathway for the development of new antihypertensive agents utilizing the structural framework of diazaspirocycles (Clark et al., 1983).
Catalyst-Free Synthesis of Nitrogen-Containing Heterocycles
The compound falls within a category of nitrogen-containing spiro heterocycles that can be synthesized via a catalyst-free process. This synthesis method is noteworthy for its efficiency and the ability to produce high yields within a short reaction time, highlighting the compound's relevance in chemical synthesis and material science. The single-crystal structure analysis of these compounds has revealed that intermolecular interactions play a crucial role in crystal packing, indicating potential applications in the development of new materials with unique properties (Aggarwal et al., 2014).
Chemokine-Mediated Disease Treatment
Another research application of related diazaspirocycles involves their role as CCR8 antagonists, showing potential in treating chemokine-mediated diseases, especially respiratory conditions such as asthma, chronic obstructive pulmonary disease, and rhinitis. This illustrates the compound's significance in the development of targeted therapies for inflammatory and respiratory diseases (Norman, 2007).
Spirocyclization and Synthesis of Substituted Diazaspirocycles
Research on the synthesis of substituted 3,9-diazaspiro[5.5]undecanes through spirocyclization of pyridine substrates has shown the compound's structural versatility and its potential applications in the synthesis of complex organic molecules. This method facilitates the construction of diazaspiro undecane derivatives, contributing to the field of organic synthesis and the development of new pharmaceutical agents (Parameswarappa & Pigge, 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
9-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O2/c1-14-9-21-16(10-20-14)11-25-13-19(4-3-18(25)26)5-7-24(8-6-19)12-17-15(2)22-27-23-17/h9-10H,3-8,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEQWRUPHQFUQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)CN2CC3(CCC2=O)CCN(CC3)CC4=NON=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.